molecular formula C26H35N5O4 B4103561 1'-{2,5-dioxo-1-[4-(2-oxopyrrolidin-1-yl)benzyl]pyrrolidin-3-yl}-1,4'-bipiperidine-4'-carboxamide

1'-{2,5-dioxo-1-[4-(2-oxopyrrolidin-1-yl)benzyl]pyrrolidin-3-yl}-1,4'-bipiperidine-4'-carboxamide

Cat. No.: B4103561
M. Wt: 481.6 g/mol
InChI Key: OORDBVWRXUSFBP-UHFFFAOYSA-N
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Description

1’-{2,5-dioxo-1-[4-(2-oxo-1-pyrrolidinyl)benzyl]-3-pyrrolidinyl}-1,4’-bipiperidine-4’-carboxamide is a complex organic compound that features a unique structure combining multiple functional groups. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-{2,5-dioxo-1-[4-(2-oxo-1-pyrrolidinyl)benzyl]-3-pyrrolidinyl}-1,4’-bipiperidine-4’-carboxamide typically involves multi-step organic synthesis techniques. The process begins with the preparation of the core pyrrolidine and piperidine rings, followed by the introduction of the benzyl and carboxamide groups. Key steps include:

    Formation of Pyrrolidine and Piperidine Rings: These rings are synthesized through cyclization reactions involving appropriate precursors.

    Introduction of Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.

    Formation of Carboxamide Group: The carboxamide group is formed through an amide coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

1’-{2,5-dioxo-1-[4-(2-oxo-1-pyrrolidinyl)benzyl]-3-pyrrolidinyl}-1,4’-bipiperidine-4’-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents or replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1’-{2,5-dioxo-1-[4-(2-oxo-1-pyrrolidinyl)benzyl]-3-pyrrolidinyl}-1,4’-bipiperidine-4’-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or tool compound.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1’-{2,5-dioxo-1-[4-(2-oxo-1-pyrrolidinyl)benzyl]-3-pyrrolidinyl}-1,4’-bipiperidine-4’-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities and are used in similar applications.

    Piperidine Derivatives: Compounds such as piperidine-4-carboxamide exhibit comparable chemical properties and biological activities.

Uniqueness

1’-{2,5-dioxo-1-[4-(2-oxo-1-pyrrolidinyl)benzyl]-3-pyrrolidinyl}-1,4’-bipiperidine-4’-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1-[2,5-dioxo-1-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]pyrrolidin-3-yl]-4-piperidin-1-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N5O4/c27-25(35)26(29-12-2-1-3-13-29)10-15-28(16-11-26)21-17-23(33)31(24(21)34)18-19-6-8-20(9-7-19)30-14-4-5-22(30)32/h6-9,21H,1-5,10-18H2,(H2,27,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OORDBVWRXUSFBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2(CCN(CC2)C3CC(=O)N(C3=O)CC4=CC=C(C=C4)N5CCCC5=O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1'-{2,5-dioxo-1-[4-(2-oxopyrrolidin-1-yl)benzyl]pyrrolidin-3-yl}-1,4'-bipiperidine-4'-carboxamide
Reactant of Route 2
1'-{2,5-dioxo-1-[4-(2-oxopyrrolidin-1-yl)benzyl]pyrrolidin-3-yl}-1,4'-bipiperidine-4'-carboxamide
Reactant of Route 3
1'-{2,5-dioxo-1-[4-(2-oxopyrrolidin-1-yl)benzyl]pyrrolidin-3-yl}-1,4'-bipiperidine-4'-carboxamide
Reactant of Route 4
1'-{2,5-dioxo-1-[4-(2-oxopyrrolidin-1-yl)benzyl]pyrrolidin-3-yl}-1,4'-bipiperidine-4'-carboxamide
Reactant of Route 5
Reactant of Route 5
1'-{2,5-dioxo-1-[4-(2-oxopyrrolidin-1-yl)benzyl]pyrrolidin-3-yl}-1,4'-bipiperidine-4'-carboxamide
Reactant of Route 6
1'-{2,5-dioxo-1-[4-(2-oxopyrrolidin-1-yl)benzyl]pyrrolidin-3-yl}-1,4'-bipiperidine-4'-carboxamide

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